Cas no 2137484-26-3 (5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine)

5-(5-Chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-difluorophenyl moiety coupled with an amino-substituted pyrazole ring, offering versatility as a building block for heterocyclic synthesis. The presence of halogen and fluorine atoms enhances its reactivity, making it suitable for further functionalization in drug discovery or material science. This compound exhibits stability under standard conditions and demonstrates compatibility with common organic solvents, facilitating its use in multi-step synthetic routes. Its precise molecular architecture may contribute to bioactivity in targeted applications, though specific properties depend on downstream modifications. The compound is typically supplied with high purity to ensure reproducibility in research settings.
5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine structure
2137484-26-3 structure
商品名:5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine
CAS番号:2137484-26-3
MF:C9H6ClF2N3
メガワット:229.613847255707
CID:5896537
PubChem ID:165947450

5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

    • 5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine
    • 2137484-26-3
    • EN300-1150614
    • インチ: 1S/C9H6ClF2N3/c10-4-1-5(9(12)6(11)2-4)7-3-8(13)15-14-7/h1-3H,(H3,13,14,15)
    • InChIKey: COBFZWIKMCCLNG-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C(=C(C=1)C1=CC(N)=NN1)F)F

計算された属性

  • せいみつぶんしりょう: 229.0218312g/mol
  • どういたいしつりょう: 229.0218312g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 54.7Ų

5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1150614-0.05g
5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine
2137484-26-3
0.05g
$912.0 2023-05-24
Enamine
EN300-1150614-0.5g
5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine
2137484-26-3
0.5g
$1043.0 2023-05-24
Enamine
EN300-1150614-2.5g
5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine
2137484-26-3
2.5g
$2127.0 2023-05-24
Enamine
EN300-1150614-5.0g
5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine
2137484-26-3
5g
$3147.0 2023-05-24
Enamine
EN300-1150614-0.1g
5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine
2137484-26-3
0.1g
$956.0 2023-05-24
Enamine
EN300-1150614-0.25g
5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine
2137484-26-3
0.25g
$999.0 2023-05-24
Enamine
EN300-1150614-1.0g
5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine
2137484-26-3
1g
$1086.0 2023-05-24
Enamine
EN300-1150614-10.0g
5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine
2137484-26-3
10g
$4667.0 2023-05-24

5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine 関連文献

5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amineに関する追加情報

Introduction to 5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine (CAS No. 2137484-26-3)

5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number CAS No. 2137484-26-3, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates a pyrazole core, which is a heterocyclic aromatic ring system, combined with fluorinated and chlorinated aromatic substituents. These modifications contribute to its distinct chemical behavior and reactivity, making it a valuable scaffold for further chemical and biological exploration.

The< strong>pyrazole moiety in 5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine is known for its versatility in medicinal chemistry. Pyrazoles are widely recognized for their role as pharmacophores in various drug molecules, exhibiting a broad spectrum of biological activities. The presence of fluorine atoms at the 2 and 3 positions of the phenyl ring enhances the compound's lipophilicity and metabolic stability, which are crucial factors in drug design. Additionally, the< strong>chloro substituent at the 5-position introduces electrophilic centers that can participate in further functionalization, allowing for the synthesis of derivatives with tailored properties.

In recent years, there has been a growing interest in developing small-molecule inhibitors targeting various enzymatic pathways involved in diseases such as cancer, inflammation, and infectious disorders. The< strong>pyrazol-3-amine derivative has shown promise in this context due to its ability to interact with biological targets in a specific manner. Studies have demonstrated that compounds with similar structural motifs can inhibit kinases and other enzymes by binding to their active sites or allosteric regions. The fluorinated and chlorinated phenyl ring in 5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine may enhance its binding affinity by improving hydrophobic interactions and electronic complementarity with the target proteins.

One of the most compelling aspects of this compound is its potential in drug discovery and development. The< strong>CAS No. 2137484-26-3 identifier ensures its traceability and authenticity in research settings. Researchers have been exploring its pharmacological profile to evaluate its efficacy against various diseases. Preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes implicated in cancer progression. The< strong>5-chloro-2,3-difluorophenyl group is particularly noteworthy as it has been shown to enhance the bioavailability and pharmacokinetic properties of drug candidates.

The synthesis of 5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex aromatic system present in this compound. The use of< strong>fluorochemicals adds an additional layer of complexity but also offers unique opportunities for modulating biological activity.

The< strong>biological evaluation of this compound has been a focal point for researchers aiming to uncover new therapeutic interventions. In vitro assays have been conducted to assess its interaction with target enzymes and proteins. These studies have provided insights into its mechanism of action and potential side effects. The< strong>pyrazol-3-amine scaffold has proven to be a versatile platform for designing molecules that can modulate biological pathways effectively.

The< strong>CAS No. 2137484-26-3 registry ensures that researchers can reliably obtain and utilize this compound for their studies without ambiguity regarding its identity or purity. This standardized identification system is essential for maintaining consistency across different laboratories and publications.

The future prospects of 5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine are promising, with ongoing research aimed at optimizing its pharmacological properties further. Advances in computational chemistry and molecular modeling are expected to play a significant role in predicting the behavior of this compound and its derivatives before experimental validation becomes necessary.

In conclusion, 5-(5-chloro-2,3-difluorophenyl)-1H-pyrazol-3-amine represents an intriguing compound with potential applications in pharmaceutical development. Its unique structural features make it a valuable candidate for further exploration in drug discovery efforts aimed at addressing unmet medical needs.

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